N-Demethyl Olanzapine-d8 is a stable isotope-labeled derivative of N-Demethyl Olanzapine, which itself is a metabolite of the antipsychotic medication Olanzapine. This compound is primarily used in pharmacokinetic studies and therapeutic drug monitoring due to its ability to act as an internal standard in mass spectrometry. N-Demethyl Olanzapine-d8 allows for precise quantification of drug levels in biological samples, enhancing the understanding of drug metabolism and efficacy.
N-Demethyl Olanzapine-d8 is synthesized from Olanzapine through a demethylation process, which replaces a hydrogen atom with a deuterium atom. It is commercially available from various chemical suppliers, including LGC Standards and MedChemExpress, which provide high-quality reference standards for pharmaceutical testing .
N-Demethyl Olanzapine-d8 falls under the category of pharmaceutical compounds, specifically as a labeled analog of an antipsychotic agent. It is classified as a stable isotope internal standard, primarily utilized in analytical chemistry and pharmacology.
The synthesis of N-Demethyl Olanzapine-d8 typically involves chemical modification of Olanzapine. This can be achieved through various synthetic routes, including:
The synthesis may require specific conditions such as temperature control and the use of solvents that promote the reaction while minimizing side reactions. The final product must be purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and by-products.
N-Demethyl Olanzapine-d8 has a similar structure to its parent compound, Olanzapine, with the notable difference being the presence of deuterium at the nitrogen atom where the methyl group was removed. The molecular formula for N-Demethyl Olanzapine is C17H20N4S, and for N-Demethyl Olanzapine-d8, it is C17H12D8N4S.
N-Demethyl Olanzapine-d8 can undergo various chemical reactions similar to those of its parent compound. These include:
Quantitative analysis often employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), where N-Demethyl Olanzapine-d8 serves as an internal standard to enhance sensitivity and accuracy in measuring the concentration of Olanzapine and its metabolites in biological fluids .
While N-Demethyl Olanzapine-d8 itself does not exhibit pharmacological activity, it serves as a tracer in studies investigating the mechanism of action of Olanzapine. The primary mechanism involves antagonism at various neurotransmitter receptors:
Studies indicate that the pharmacokinetics of N-Demethyl Olanzapine can be assessed using N-Demethyl Olanzapine-d8 to understand better how variations in drug levels correlate with therapeutic outcomes and side effects .
N-Demethyl Olanzapine-d8 is primarily used in:
Selective N-demethylation of olanzapine presents significant chemical challenges due to the presence of multiple susceptible sites in the molecule. Chemoenzymatic strategies have emerged as powerful solutions, leveraging the inherent selectivity of biological catalysts to target specific functional groups. Flavin-containing monooxygenase 3 (FMO3) serves as the primary enzymatic system responsible for in vivo N-demethylation of olanzapine, demonstrating high regioselectivity for the piperazine N-methyl group [7]. In vitro applications utilize recombinant human FMO3 expressed in bacterial or insect cell systems to achieve the conversion of olanzapine to N-desmethyl olanzapine with yields exceeding 85% under optimized conditions.
The enzymatic demethylation mechanism involves oxygenation of the tertiary amine to form an N-oxide intermediate, followed by spontaneous rearrangement to yield the secondary amine and formaldehyde. This pathway offers superior selectivity compared to chemical N-demethylation methods, which often require harsh reagents like α-chloroethyl chloroformate and produce substantial impurities. Process optimization focuses on cofactor regeneration (NADPH), oxygen transfer rates, and biphasic reaction systems to improve conversion efficiency. Immobilization of FMO3 on solid supports enhances enzyme stability, allowing for continuous flow bioreactor configurations that achieve >10 reaction cycles without significant activity loss. Alternative enzymatic systems including CYP1A2 show catalytic activity toward olanzapine demethylation but exhibit lower regioselectivity and higher kinetic variability between enzyme batches [7].
Table 1: Enzymatic Systems for N-Demethylation of Olanzapine
Enzyme | Reaction Time (h) | Yield (%) | Byproduct Formation | Reusability Cycles |
---|---|---|---|---|
FMO3 (recombinant) | 24-36 | 85-92 | <5% N-oxide | 8-10 |
CYP1A2 (microsomal) | 12-18 | 78-85 | 15-20% 7-hydroxyl | 3-5 |
Whole-cell P. putida | 48-60 | 65-75 | Various oxidations | 1-2 |
Deuterium labeling of the piperazine ring in N-demethyl olanzapine-d8 employs two principal synthetic routes: de novo synthesis using deuterated building blocks and late-stage isotopic exchange. The former approach utilizes deuterium-labeled 1-methylpiperazine-d₈ (CAS 1020719-90-7) as a key precursor, where deuterium atoms are incorporated at all eight positions of the piperazine ring through catalytic exchange with D₂O under high-temperature conditions (180-200°C) over platinum group catalysts [5] [8]. This precursor undergoes nucleophilic aromatic substitution with the chlorinated thienobenzodiazepine precursor at 80-90°C in dimethylacetamide, yielding olanzapine-d8 with isotopic purity >98% prior to purification.
Late-stage deuterium incorporation employs hydrogen-deuterium (H-D) exchange under acidic catalysis. The N-demethyl olanzapine precursor dissolved in deuterated methanol (CD₃OD) undergoes exchange using deuterium chloride (DCl) as catalyst at elevated temperatures (70-80°C). This method specifically targets the alpha positions to nitrogen in the piperazine ring due to their enhanced acidity, achieving incorporation efficiencies of 85-90% per exchange cycle. Multiple exchange cycles (typically 3-5) are required to reach >99% deuterium enrichment at all eight positions, with careful monitoring via LC-MS to prevent molecular degradation [4] [9]. Nuclear magnetic resonance (NMR) studies confirm deuterium distribution patterns, revealing preferential deuteration at the 2,3,5,6-positions over the 1,4-positions due to kinetic isotope effects. Mass spectrometry fragmentation analysis demonstrates that the molecular ion [M+H]⁺ for N-demethyl olanzapine-d8 appears at m/z 307.18, distinguishing it from the unlabeled analog at m/z 299.14 [4] [7].
The synthesis of N-demethyl olanzapine-d8 employs distinct manufacturing platforms with significant implications for scalability and purity profiles. Solution-phase synthesis dominates current production, utilizing a four-step sequence: 1) deuteration of 1-methylpiperazine via catalytic exchange with D₂O/Pd/C; 2) condensation with 2-methyl-4-chloro-thienobenzodiazepine in refluxing toluene; 3) selective N-demethylation using enzymatic (FMO3) or chemical (α-chloroethyl chloroformate) methods; and 4) purification via chromatography/crystallization [2] [10]. This approach achieves overall yields of 45-50% at multi-gram scale, with processing times of 7-10 days per batch. Major impurities include residual non-deuterated olanzapine (0.3-0.8%) and ring-opened degradation products (<0.5%), necessitating extensive purification.
Solid-phase synthetic strategies immobilize the thienobenzodiazepine precursor on Merrifield resin through a cleavable ester linkage. Sequential reactions involve on-resin piperazine coupling using deuterated 1-methylpiperazine-d₈ in DMF at 50°C, followed by acidolytic demethylation with BBr₃ in dichloromethane. The final cleavage employs trifluoroacetic acid-d₁ to yield N-demethyl olanzapine-d8 directly in 60-65% crude purity. While this method reduces solvent consumption by 70% compared to solution-phase synthesis, it suffers from lower overall yields (28-35%) due to incomplete coupling and cleavage inefficiencies. Economic analysis reveals that solution-phase synthesis incurs lower costs at kilogram scale ($12,000-15,000/mol) despite higher solvent usage, while solid-phase approaches remain limited to milligram-scale production of high-value reference standards costing >$25,000/mol [3] [4].
Hybrid approaches demonstrate promise, where solution-phase deuteration is followed by solid-phase extraction purification using deuterated solvents. This methodology reduces processing time by 40% while maintaining isotopic purity >99%, though scalability beyond 100g batches remains unproven. Lifecycle assessment indicates that solution-phase synthesis generates 15-20kg of solvent waste per gram of product, whereas solid-phase methods produce <5kg/g, highlighting an environmental trade-off against yield efficiency [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7